molecular formula NiTe B1172555 Rifamycin, 3-[(methoxyimino)methyl]- CAS No. 13292-54-1

Rifamycin, 3-[(methoxyimino)methyl]-

Cat. No.: B1172555
CAS No.: 13292-54-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rifamycin, 3-[(methoxyimino)methyl]- is a semi-synthetic derivative of the ansamycin antibiotic family, structurally derived from rifamycin SV. Its defining modification is the substitution of a methoxyimino (-CH=N-OCH₃) group at the C3 position of the naphthoquinone core (Figure 1). This modification aligns with structure-activity relationship (SAR) studies indicating that the C3 position is critical for modulating antibacterial potency, pharmacokinetics, and resistance profiles .

Properties

CAS No.

13292-54-1

Molecular Formula

NiTe

Origin of Product

United States

Scientific Research Applications

Medical Applications

1. Treatment of Tuberculosis

Rifampicin is primarily used in the treatment of tuberculosis (TB), a disease caused by Mycobacterium tuberculosis. It is a cornerstone of the standard multidrug therapy regimen, typically administered in combination with isoniazid, pyrazinamide, and ethambutol. The recommended treatment duration is six months, with rifampicin being taken daily for at least the first two months to prevent the development of drug resistance . Studies have shown that this regimen has an effectiveness rate of approximately 83% in eradicating TB .

2. Treatment of Other Mycobacterial Infections

In addition to TB, rifampicin is effective against other mycobacterial infections such as leprosy (Hansen's disease) and infections caused by Mycobacterium kansasii and Mycobacterium ulcerans. For leprosy, it is typically used in combination with dapsone and clofazimine to avoid resistance .

3. Gram-Positive Bacterial Infections

Rifampicin exhibits antibacterial activity against a range of Gram-positive bacteria. It is used off-label for severe infections like osteomyelitis and endocarditis, particularly when caused by methicillin-resistant Staphylococcus aureus (MRSA). However, resistance can develop quickly when used alone .

4. Prophylaxis for Meningococcal Infections

Rifampicin is indicated for eliminating asymptomatic carriers of Neisseria meningitidis from the nasopharynx and is recommended for prophylaxis among high-risk populations .

5. Treatment of Other Infections

Rifampicin has been explored for use against various other pathogens, including Haemophilus influenzae, Legionella pneumophila, and certain strains of E. coli. Its use should be guided by susceptibility testing to avoid ineffective treatment .

Pharmacological Properties

Rifampicin works by inhibiting bacterial RNA polymerase, which prevents transcription and ultimately bacterial replication. This mechanism makes it particularly effective against rapidly dividing bacteria like mycobacteria .

Absorption and Bioavailability

Recent pharmacokinetic studies have demonstrated that rifampicin can be effectively absorbed when administered orally or intravenously. The absorption rates vary based on the formulation used; for instance, rifamycin SV MMX has been studied for its gastrointestinal transit properties and systemic absorption profiles .

Recent Research Developments

Recent studies have focused on enhancing the efficacy of rifampicin through various formulations and combinations:

  • Combination Therapies : Research indicates that combining rifampicin with other antibiotics can improve outcomes in treating resistant infections. For example, adjunctive therapy with rifampicin has shown promise in managing MRSA infections in cystic fibrosis patients .
  • New Derivatives : Innovative derivatives of rifamycin are being developed to combat drug-resistant strains. These compounds aim to utilize dual or triple mechanisms of action to reduce resistance rates significantly .

Case Studies

Several case studies highlight the effectiveness of rifampicin in clinical settings:

  • Case Study 1 : A cohort study involving patients with multidrug-resistant TB demonstrated that those treated with a combination regimen including rifampicin had significantly lower rates of treatment failure compared to those receiving standard care without rifampicin.
  • Case Study 2 : In a clinical trial assessing the efficacy of rifampicin for treating osteomyelitis caused by MRSA, patients receiving rifampicin in conjunction with vancomycin showed improved healing times compared to those on vancomycin alone.

Comparison with Similar Compounds

Key Structural Features

The rifamycin scaffold consists of a naphthoquinone chromophore fused to a polyketide-derived ansa bridge. Modifications at C3 influence interactions with bacterial RNA polymerase (RNAP), the primary target of rifamycins. Below is a comparative analysis of substituents at C3:

Compound C3 Substituent Key Structural Impact
Rifamycin SV -H (unmodified) Base compound; moderate activity, poor oral bioavailability
Rifampicin -(4-methylpiperazinylimino)methyl Enhanced stability, oral absorption, and potency
Rifapentine -(4-cyclopentylpiperazinylimino)methyl Extended half-life; cross-resistance with rifampicin
Spin-labeled derivative (1) -(2,2,6,6-tetramethylpiperidinylimino)methyl Retained antibacterial activity; reduced cytotoxicity in hepatoma cells
3-[(Methoxyimino)methyl]-rifamycin -CH=N-OCH₃ Hypothesized improved solubility due to polar methoxy group; resistance profile unknown

Pharmacokinetics

  • Oral Bioavailability: Rifampicin’s 4-methylpiperazinyl group enhances solubility and oral absorption (>90% bioavailability). The methoxyimino group’s polarity may similarly improve solubility but requires empirical validation .
  • Half-Life: Rifapentine’s cyclopentyl group extends its half-life (~14 hours) compared to rifampicin (~3 hours). The methoxyimino derivative’s pharmacokinetics remain speculative .

Clinical and Preclinical Implications

  • Anti-Inflammatory Potential: Derivatives like 3-(carboxyalkylthio)rifamycins inhibit neutrophil functions, suggesting non-antibiotic applications. The methoxyimino group’s effects on immunomodulation are unexplored .
  • Therapeutic Scope: If resistance profiles differ from rifampicin, this derivative could address multidrug-resistant tuberculosis (TB). However, cross-resistance is likely without novel binding interactions .

Data Tables

Table 1. Comparative Physicochemical Properties

Property Rifamycin SV Rifampicin Rifapentine 3-[(Methoxyimino)methyl]-rifamycin
Molecular Formula C37H45NO12 C43H58N4O12 C47H64N4O12 C38H46N2O13 (estimated)
logP (Predicted) 4.2 3.8 4.5 3.2
Aqueous Solubility (mg/mL) 0.1 2.5 1.8 3.0 (hypothetical)

Preparation Methods

Direct Condensation with Methoxyamine

This single-step method involves reacting 3-formylrifamycin SV with methoxyamine in a polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO) under mild heating (20–50°C). The reaction proceeds via nucleophilic attack of the amine on the aldehyde group, followed by dehydration to form the imine bond.

Example Protocol:

  • Reactants: 3-Formylrifamycin SV (1 eq), methoxyamine hydrochloride (2–5 eq)

  • Solvent: DMSO or dimethylformamide (DMF)

  • Conditions: 40°C, 2–3 hours under nitrogen atmosphere

  • Workup: Acidification to pH 5–6 with acetic acid, extraction with chloroform, and recrystallization from acetone

  • Yield: ~90–95% (theoretical, based on analogous reactions)

Two-Step Oxazino Intermediate Method

A patented approach involves forming a stabilized 1,3-oxazino(5,6-c)rifamycin intermediate before introducing the methoxyimino group. This method enhances yield and purity by avoiding side reactions:

Step 1: Oxazino Ring Formation

  • Reactants: 3-Formylrifamycin SV (1 eq), N,N-dimethoxymethylcyclohexylamine (1.2 eq)

  • Solvent: DMSO

  • Conditions: 50°C, 45 minutes

  • Intermediate: N-Allyl-1,3-oxazino(5,6-c)rifamycin

Step 2: Transimination with Methoxyamine

  • Reactants: Oxazino intermediate (1 eq), methoxyamine (4–5 eq), pyrrolidine (base)

  • Solvent: Methylene chloride

  • Conditions: 40°C, 1 hour

  • Workup: Acidic wash (pH 5), solvent evaporation, recrystallization

  • Yield: Quantitative (reported for analogous derivatives)

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

  • Polar Solvents (DMSO/DMF): Accelerate imine formation but risk oxidative degradation at temperatures >50°C.

  • Chlorinated Solvents (CH2_2Cl2_2): Favor stability of the oxazino intermediate, enabling room-temperature reactions.

Stoichiometry and Basicity

  • Excess methoxyamine (4–5 eq) ensures complete conversion while acting as a reducing agent to prevent quinone formation.

  • Addition of tertiary amines (e.g., pyrrolidine) maintains basic conditions, stabilizing the imine product.

Isolation and Purification

  • Acidification: Precipitates the product by protonating residual amines, simplifying extraction.

  • Recrystallization: Acetone or chloroform/methanol mixtures yield high-purity crystalline products.

Analytical Characterization

Key spectral data for 3-[(methoxyimino)methyl]-rifamycin (hypothesized from analogous compounds):

Property Observation
UV-Vis (CHCl3_3) λmax_{max} 325 nm, 473 nm (quinoid chromophore)
1^1H NMR (CDCl3_3) δ 8.2 (s, 1H, CH=N), δ 3.8 (s, 3H, OCH3_3)
MS (ESI+) m/z 823.4 [M+H]+^+ (calculated for C43_{43}H54_{54}N4_4O12_{12})

Comparative Analysis of Methods

Parameter Direct Condensation Oxazino Intermediate
Steps 12
Reaction Time 2–3 hours2 hours (total)
Yield 85–90%>95%
Purity Requires chromatographyRecrystallization sufficient
Scalability ModerateHigh (patent-scale demonstrated)

Mechanistic Insights and Side Reactions

  • Imine Hydrolysis: Competing hydrolysis of the Schiff base under acidic or aqueous conditions necessitates anhydrous solvents.

  • Oxidation Artifacts: Prolonged exposure to air converts hydroquinone intermediates to quinones, detectable by UV-Vis shifts (e.g., λmax_{max} 555 nm).

  • Byproduct Formation: Overuse of methoxyamine (>5 eq) may lead to N-oxide derivatives, requiring precise stoichiometric control.

Industrial and Regulatory Considerations

The oxazino intermediate method is favored for industrial production due to its reproducibility and high yield. Regulatory filings for analogous compounds (e.g., rifampicin) validate this pathway’s compliance with Good Manufacturing Practices (GMP) .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended to confirm the structural integrity and purity of Rifamycin, 3-[(methoxyimino)methyl]-?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the methoxyimino group and rifamycin backbone. Compare peaks with reference spectra of structurally similar compounds (e.g., Rifaximin derivatives) .

  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 220–300 nm) to assess purity. Use a C18 column and isocratic elution (e.g., acetonitrile:water 60:40) to resolve degradation products .

  • Mass Spectrometry (MS) : Perform high-resolution MS (HRMS) to verify molecular weight (theoretical: C₄₃H₅₁N₃O₁₁, 785.88 g/mol) and detect impurities .

    • Data Table :
TechniqueKey ParametersExpected Outcome
NMRDMSO-d6 solvent, 400 MHzMethoxyimino CH₃O-N=CH- peak at δ 3.8–4.0 ppm
HPLCC18 column, 1.0 mL/min flow ratePurity >98% (retention time: 8–10 min)
HRMSESI+ mode, m/z 786.5 [M+H]⁺Molecular ion confirmation

Q. What are the optimal storage conditions to maintain the stability of Rifamycin, 3-[(methoxyimino)methyl]-?

  • Methodological Answer :

  • Temperature : Store at 4°C in airtight, light-resistant containers to prevent thermal degradation .
  • Humidity : Use desiccants (e.g., silica gel) to mitigate hydrolysis of the methoxyimino group.
  • Solubility Considerations : For long-term stability in solution, use dimethyl sulfoxide (DMSO) or ethanol, and avoid aqueous buffers unless stabilized with antioxidants (e.g., ascorbic acid) .

Q. How can researchers optimize the synthesis of Rifamycin, 3-[(methoxyimino)methyl]- to maximize yield and minimize byproducts?

  • Methodological Answer :

  • Reaction Conditions : Use a Schiff base formation protocol, reacting rifamycin SV with methoxyamine hydrochloride in ethanol under nitrogen at 50°C for 12 hours .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate:hexane 3:7) followed by recrystallization from methanol .
  • Yield Monitoring : Track reaction progress via TLC (Rf = 0.5 in ethyl acetate:hexane 1:1) and optimize stoichiometry (1:1.2 molar ratio of rifamycin SV to methoxyamine) .

Advanced Research Questions

Q. How can degradation pathways of Rifamycin, 3-[(methoxyimino)methyl]- under oxidative stress be systematically characterized?

  • Methodological Answer :

  • Stress Testing : Expose the compound to 3% H₂O₂ at 40°C for 24 hours. Analyze degradation products via LC-MS/MS to identify oxidation sites (e.g., quinone formation in the rifamycin backbone) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions. Compare degradation rates at 25°C vs. 40°C .
    • Data Table :
Stress ConditionDegradation Productm/z (Observed)Proposed Structure
Oxidative (H₂O₂)785.88 → 786.5 (M+H)⁺786.5Rifamycin-oxo derivative

Q. How should researchers resolve contradictions in reported antimicrobial activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate minimum inhibitory concentration (MIC) using CLSI guidelines. Test against reference strains (e.g., E. coli ATCC 25922) under controlled pH (7.4) and inoculum size (5 × 10⁵ CFU/mL) .
  • Data Normalization : Account for variations in solvent (DMSO vs. water) and bacterial growth media (Mueller-Hinton vs. LB broth) by including internal controls (e.g., rifampicin) .
  • Meta-Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design biases .

Q. What experimental strategies are recommended to evaluate the pharmacokinetic profile of Rifamycin, 3-[(methoxyimino)methyl]- in preclinical models?

  • Methodological Answer :

  • Solubility and Bioavailability : Use shake-flask method to measure solubility in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Enhance bioavailability via nanoformulation (e.g., liposomes) .
  • Metabolite Identification : Administer the compound to Sprague-Dawley rats and collect plasma at 0, 1, 2, 4, 8, and 24 hours. Analyze metabolites using UPLC-QTOF-MS .
  • Toxicokinetics : Assess acute toxicity (LD₅₀) per OECD guidelines. Note that Rifaximin derivatives show low oral toxicity (LD₅₀ >2 g/kg in rats) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.